

An In-depth Technical Guide to 4-(2-pyridyl)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Pyridin-2-yl)phenol

Cat. No.: B1348390

[Get Quote](#)

This technical guide provides a comprehensive overview of 4-(2-pyridyl)phenol, a significant chemical compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological relevance.

Chemical Identity: IUPAC Name and Synonyms

The compound with the common name 4-(2-pyridyl)phenol is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by several synonyms in scientific literature and chemical databases.

The IUPAC name for this compound is 4-pyridin-2-ylphenol[1].

Common synonyms include:

- 4-(2-pyridyl)phenol[1]
- 2-(4-Hydroxyphenyl)pyridine[1]
- 4-pyridin-2-ylphenol[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-pyridyl)phenol is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO	PubChem[1]
Molecular Weight	171.19 g/mol	PubChem[1]
Appearance	Solid	Sigma-Aldrich
SMILES	C1=CC=NC(=C1)C2=CC=C(C=C2)O	PubChem[1]
InChI	1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13H	PubChem[1], Sigma-Aldrich
InChIKey	VQHMPVXKDCHHSR-UHFFFAOYSA-N	PubChem[1], Sigma-Aldrich
CAS Number	51035-40-6	PubChem[1]

Experimental Protocols: Synthesis of Pyridine-Phenolic Ligands

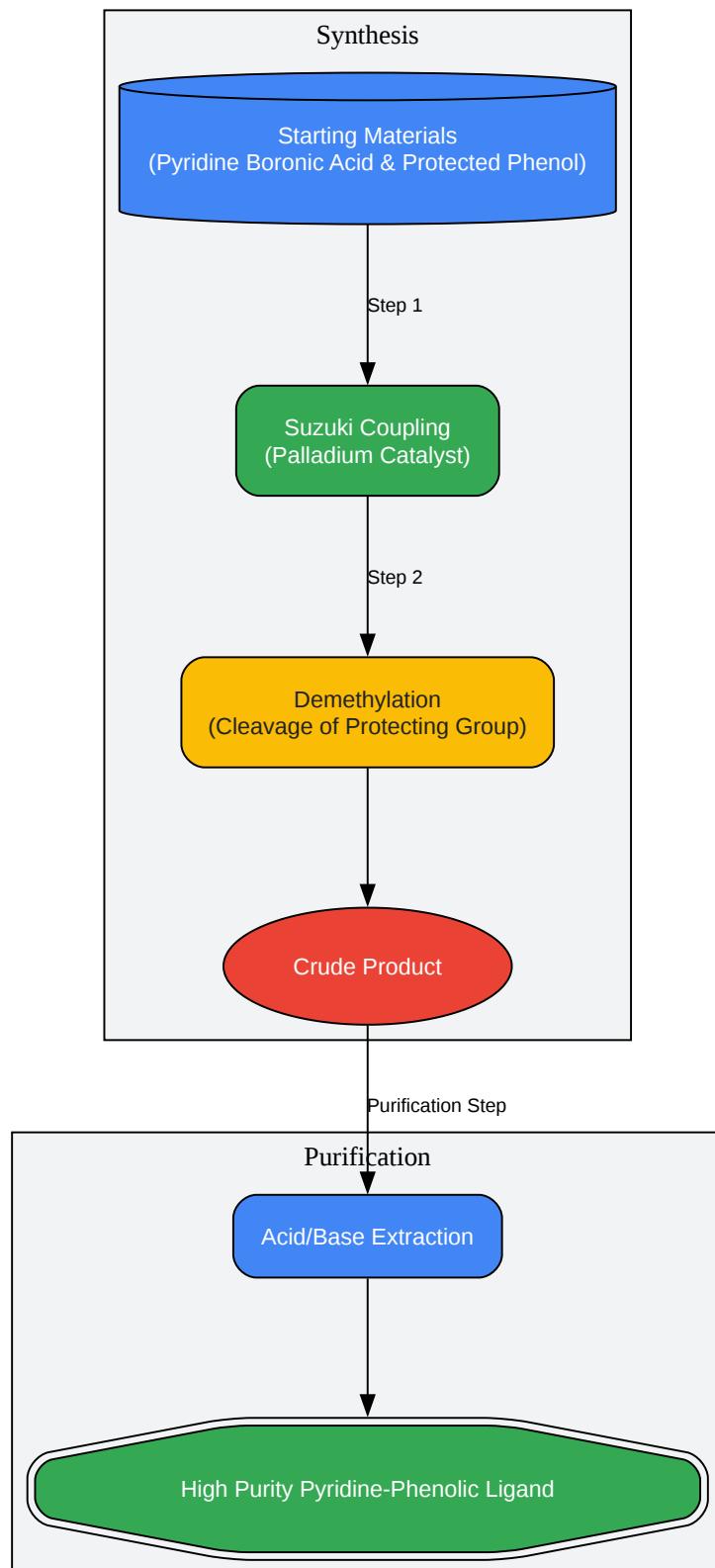
The synthesis of pyridine-phenolic compounds, such as 4-(2-pyridyl)phenol and its derivatives, is of significant interest for their application as ligands in metal ion detection and as intermediates in the synthesis of biologically active molecules. A refined two-step synthetic process has been developed to produce these compounds in high purity and yield[2].

Methodology:

- **Suzuki Coupling:** This initial step involves the cross-coupling of a pyridine-containing boronic acid or ester with a protected phenol derivative (e.g., a methoxy-substituted phenyl halide). This reaction is typically catalyzed by a palladium complex.

- Demethylation: The methoxy group on the phenyl ring is subsequently cleaved to yield the final phenolic compound. This is a common deprotection step in organic synthesis.
- Purification: A facile purification of the final product is achieved through an acid/base extraction protocol. This method effectively removes significant impurities without the need for conventional gradient chromatography, which is often more time-consuming and resource-intensive[2].

Another synthetic approach for related dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives involves the Claisen-Schmidt condensation reaction followed by a modified Kröhnke pyridine synthetic method[3].


Biological Activity and Applications

Phenol and its derivatives are versatile precursors for a wide range of pharmaceuticals and other biologically active compounds[4]. Pyridine-phenolic compounds, in particular, have demonstrated notable biological activities.

- Antitumor Agents: Dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have been synthesized and evaluated for their topoisomerase I and II inhibitory activity. Many of these compounds exhibited significant antiproliferative activity against human cancer cell lines[3]. Specifically, compounds with hydroxyl groups at the meta or para position of the 2-phenyl ring and at various positions of the 4-phenyl ring showed potent topoisomerase II inhibitory activity and cytotoxicity[3].
- Antibacterial and Antifungal Agents: Newly synthesized amide-phenolate siderophore ligands containing a pyridine core have shown antibacterial and antifungal activity against various pathogens, including *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Escherichia coli*, *Proteus mirabilis*, and *Candida albicans*.
- Metal Ion Sensing: Pyridine-phenolic compounds are of interest for their ability to complex with metal ions, making them suitable for the development of optical sensors for detecting low levels of metal ions in biological and environmental samples[2].

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of pyridine-phenolic ligands as described in the experimental protocols section.

[Click to download full resolution via product page](#)

General synthetic workflow for pyridine-phenolic ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Pyridin-2-yl)phenol | C11H9NO | CID 459499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Research Portal [laro.lanl.gov]
- 3. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(2-pyridyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348390#4-2-pyridyl-phenol-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com